N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
CAS No.: 874804-90-7
Cat. No.: VC5036593
Molecular Formula: C19H27ClN4O6S
Molecular Weight: 474.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874804-90-7 |
|---|---|
| Molecular Formula | C19H27ClN4O6S |
| Molecular Weight | 474.96 |
| IUPAC Name | N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
| Standard InChI | InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) |
| Standard InChI Key | HQDOLEOIYFPRTE-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Molecular Formula and Weight
The compound belongs to the class of oxazolidinone derivatives, characterized by the presence of an oxazolidinone ring combined with sulfonyl and oxalamide functional groups. Its molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H28ClN3O6S |
| Molecular Weight | 461.96 g/mol |
Structural Features
The structure incorporates:
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Oxazolidinone Core: Provides rigidity and stereochemical control.
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4-Chlorophenyl Sulfonyl Group: Enhances hydrophobic interactions.
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Morpholinopropyl Side Chain: Improves solubility and bioavailability.
General Synthesis
The compound can be synthesized through a multi-step process involving:
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Formation of the oxazolidinone ring via cyclization reactions.
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Introduction of the 4-chlorophenyl sulfonyl group using sulfonation reagents.
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Coupling with morpholinopropylamine to complete the oxalamide linkage.
Reaction Conditions
Key reaction conditions include:
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Solvents such as dichloromethane or acetonitrile.
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Catalysts like triethylamine for nucleophilic substitution.
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Temperature control to ensure regioselectivity.
Solubility
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water due to its hydrophobic aromatic groups.
Stability
It is stable under ambient conditions but may degrade in highly acidic or basic environments.
Antimicrobial Activity
Oxazolidinone derivatives are known for their antimicrobial properties, particularly against Gram-positive bacteria. The sulfonyl group enhances binding affinity to bacterial ribosomes.
Potential as a Drug Candidate
The morpholinopropyl moiety suggests potential for improved pharmacokinetics, making it a candidate for further drug development in areas like:
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Antibacterial therapies.
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Anti-inflammatory agents.
Molecular Docking
Preliminary in silico studies suggest that the compound may exhibit strong binding to bacterial ribosomal subunits, inhibiting protein synthesis.
ADMET Predictions
Predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable oral bioavailability with minimal toxicity concerns.
Comparative Data Table
Below is a comparison of similar oxazolidinone derivatives:
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